molecular formula C16H24N2O4 B4969691 N1,N4-BIS(3-METHOXYPROPYL)BENZENE-1,4-DICARBOXAMIDE

N1,N4-BIS(3-METHOXYPROPYL)BENZENE-1,4-DICARBOXAMIDE

Cat. No.: B4969691
M. Wt: 308.37 g/mol
InChI Key: PFPHDFDFOOQIAH-UHFFFAOYSA-N
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Description

N1,N4-BIS(3-METHOXYPROPYL)BENZENE-1,4-DICARBOXAMIDE is an organic compound with the molecular formula C20H28N2O4 It is a derivative of benzene-1,4-dicarboxamide, where the amide groups are substituted with 3-methoxypropyl groups

Properties

IUPAC Name

1-N,4-N-bis(3-methoxypropyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-21-11-3-9-17-15(19)13-5-7-14(8-6-13)16(20)18-10-4-12-22-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPHDFDFOOQIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS(3-METHOXYPROPYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 3-methoxypropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
  • Temperature: Room temperature to 50°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative coupling agents or catalysts may be explored to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS(3-METHOXYPROPYL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl groups can be oxidized to form corresponding alde

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